3-Formylbenzoic acid
Overview
Description
3-Formylbenzoic acid is an organic compound with the molecular formula C8H6O3 . It is also known by other names such as 3-Carboxybenzaldehyde and Isophthalaldehydic acid .
Synthesis Analysis
3-Formylbenzoic acid is used in the synthesis of various compounds. For instance, it has been used in the synthesis of 3-hydroxymethylbenzoic acid via reduction . It has also been used in the synthesis of bicyclic cis-2-azetidinone derivatives via Ugi 4-centre 3-component reaction .Molecular Structure Analysis
The molecular weight of 3-Formylbenzoic acid is 150.131 Da . The IUPAC Standard InChI of the compound is InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H, (H,10,11) .Physical And Chemical Properties Analysis
3-Formylbenzoic acid is a powder that is soluble in methanol . It has a melting point of 173-175 °C .Scientific Research Applications
Enzyme Engineering and Aromatic Aldehyde Reactions
3-Formylbenzoic acid has been utilized as a molecular probe in the engineering of transketolase enzymes. These enzymes, when mutated, can significantly increase the yield and specific activities in reactions with aromatic aldehydes, such as the production of α,α-dihydroxyketones. This has implications in enhancing biochemical processes involving aromatic compounds (Payongsri et al., 2012).
Synthesis of Heterocyclic Organic Compounds
Another application involves the transformation of 3-formylbenzoic acid to create heterocyclic organic compounds like phthalides and isoindolinones. This is achieved through dynamic kinetic resolution, a process which can yield enantiomerically enriched compounds with high efficiency (Niedek et al., 2016).
Development of Isochromen-1-ones
The compound also finds use in the synthesis of 3-amino-4-(arylamino)-1H-isochromen-1-ones, achieved through a multicomponent reaction involving 3-formylbenzoic acid. This method highlights the compound's role in facilitating complex organic synthesis, particularly in forming isochromene derivatives (Opatz & Ferenc, 2005).
Solid-State NMR Studies
3-Formylbenzoic acid is also significant in solid-state nuclear magnetic resonance (NMR) studies. It's used in the synthesis and characterization of site-specifically labeled compounds, aiding in understanding the structural and electronic properties of organic molecules (Kong et al., 2017).
Catalysis and One-Pot Synthesis
Its role in catalysis is exemplified in the synthesis of 3-pyrazolylisoindolinone derivatives under catalyst-free conditions, demonstrating its versatility in organic synthesis and catalysis (Che et al., 2015).
Multicomponent Reactions
3-Formylbenzoic acid is key in multicomponent reactions, such as the synthesis of isoindolin-1-one-3-phosphonates, showcasing its utility in creating complex molecules in a single reaction step (Zhang et al., 2017).
Safety And Hazards
The safety data sheet for 3-Formylbenzoic acid indicates that it causes skin irritation and serious eye damage. It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .
Relevant Papers One paper discusses the use of 3-Formylbenzoic acid as a molecular probe along with previous and new transketolase mutants. The study revealed the factors governing the rate of reaction between transketolase and aromatic aldehydes . Another paper discusses the use of 3-Formylbenzoic acid in the synthesis of a novel pH-responsive Bola type surfactant .
properties
IUPAC Name |
3-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNUPHSDMOGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060696 | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylbenzoic acid | |
CAS RN |
619-21-6 | |
Record name | 3-Formylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Formyl benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CARBOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB95GRM95D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.